Dibromoborane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13709-65-4 |

|---|---|

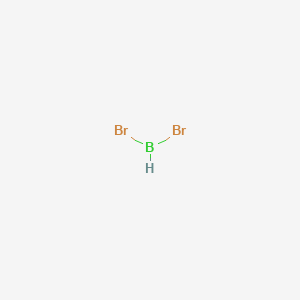

Molecular Formula |

BBr2H |

Molecular Weight |

171.63 g/mol |

IUPAC Name |

dibromoborane |

InChI |

InChI=1S/BBr2H/c2-1-3/h1H |

InChI Key |

WVJGKRMLCSNRKG-UHFFFAOYSA-N |

SMILES |

B(Br)Br |

Canonical SMILES |

B(Br)Br |

Other CAS No. |

66581-66-6 |

Synonyms |

dibromoborane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the History, Synthesis, and Properties of Dibromoborane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoborane, a term encompassing both bromodiborane(6) (B₂H₅Br) and this compound (HBBr₂), represents a class of versatile reagents and intermediates in synthetic chemistry. This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of these compounds. Drawing from seminal works and modern spectroscopic studies, this document details the discovery of this compound by pioneers in boron chemistry, outlines key synthetic methodologies with detailed experimental protocols, and presents a summary of its structural and thermodynamic properties. Particular emphasis is placed on providing structured quantitative data and visualizing synthetic pathways to facilitate a deeper understanding and application of this compound chemistry in research and development.

Introduction

The study of boron hydrides, or boranes, has been a rich field of chemical research for over a century, yielding a diverse array of compounds with unique bonding and reactivity. Among these, the halogenated derivatives of diborane (B8814927) have emerged as important synthetic tools. This guide focuses on this compound, clarifying the distinction between its two primary forms: bromodiborane(6) (B₂H₅Br), a bridged diborane structure, and this compound (HBBr₂), a monomeric species often stabilized as a Lewis base adduct. A thorough understanding of the history of their discovery and the evolution of their synthesis is crucial for appreciating their chemical behavior and utility.

History and Discovery

The journey into the world of boranes was pioneered by Alfred Stock, whose work between 1912 and 1936 laid the foundation for the synthesis and handling of these highly reactive compounds.[1] Building upon this groundwork, American chemists Hermann I. Schlesinger and Anton B. Burg made significant contributions to the field.[1][2][3]

A pivotal moment in the history of this compound came in 1931 when Schlesinger and Burg reported a novel reaction for the preparation of what they termed "bromo-diborane."[4] Their work detailed the reaction of diborane (B₂H₆) with hydrogen bromide (HBr), leading to the formation of bromodiborane(6) (B₂H₅Br). This discovery opened the door to the exploration of halogenated boranes and their chemistry.

Later, the development of hydroboration by Herbert C. Brown revolutionized organic synthesis. His research extended to the use of haloboranes, including this compound-dimethyl sulfide (B99878) (HBBr₂·SMe₂), as a highly reactive hydroborating agent.[5][6] This complex provided a more stable and convenient source of the this compound moiety for synthetic applications.

Synthesis of this compound

Synthesis of Bromodiborane(6) (B₂H₅Br)

The classical synthesis of bromodiborane(6) involves the direct reaction of diborane(6) with anhydrous hydrogen bromide.[7]

Experimental Protocol:

Reaction: B₂H₆ + HBr → B₂H₅Br + H₂[7]

Procedure:

-

A known quantity of diborane(6) gas is condensed into a reaction vessel cooled with liquid nitrogen.

-

Anhydrous hydrogen bromide gas is then condensed into the same vessel.

-

The reaction mixture is allowed to warm slowly to a specified temperature (e.g., -78 °C) and maintained for a set period to allow the reaction to proceed.

-

The products are then fractionated through a series of cold traps to separate bromodiborane(6) from unreacted starting materials and the hydrogen byproduct.

A logical workflow for this synthesis is presented below:

Synthesis of this compound-Dimethyl Sulfide Complex (HBBr₂·SMe₂)

The dimethyl sulfide complex of this compound is a more commonly used reagent due to its enhanced stability. It can be readily prepared for use in hydroboration reactions.[8]

Experimental Protocol:

Reaction: This complex is typically prepared in situ or obtained commercially. The synthesis involves the reaction of a suitable boron source with a bromide source in the presence of dimethyl sulfide. A common laboratory preparation involves the reaction of borane-dimethyl sulfide with bromine.

Procedure for Hydroboration using HBBr₂·SMe₂: [8]

-

The this compound-dimethyl sulfide complex (1.0 M solution in a suitable solvent like dichloromethane) is placed in a flame-dried, nitrogen-flushed flask equipped with a magnetic stirrer and a reflux condenser.

-

The alkene or alkyne substrate is added dropwise to the solution at a controlled temperature (e.g., 0 °C or refluxing dichloromethane, depending on the substrate's reactivity).[8]

-

The reaction mixture is stirred for a specified period to ensure complete hydroboration.

-

The resulting alkenylthis compound can then be used in subsequent reactions, such as oxidation or protonolysis.

The general workflow for the application of this reagent in hydroboration is as follows:

Physicochemical Properties

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Molecular Properties of this compound Species

| Property | This compound (HBBr₂) | Bromodiborane(6) (B₂H₅Br) | Diborane(6) (B₂H₆) |

| Formula | HBBr₂ | B₂H₅Br | B₂H₆ |

| Molecular Weight ( g/mol ) | 170.64 | 107.74 | 27.67 |

| Appearance | Unstable, often used as a complex | Colorless, unstable gas | Colorless gas |

Table 2: Spectroscopic Data for this compound (HBBr₂) and Diborane (B₂H₆)

| Spectroscopic Feature | This compound (HBBr₂) | Diborane (B₂H₆) |

| ¹¹B NMR (ppm) | Not readily available for free HBBr₂ | δ 16.6 |

| Key IR Frequencies (cm⁻¹) | ν(B-H): 2622, ν(B-Br)asym: 1036, ν(B-Br)sym: 595[9] | ν(B-H)terminal: 2612, 2522, ν(B-H)bridge: 1915, 1602[10] |

Table 3: Structural Parameters of Diborane(6) (B₂H₆) (for comparison)

| Parameter | Value |

| B-B Bond Length (pm) | 177 |

| B-H (terminal) Bond Length (pm) | 119 |

| B-H (bridge) Bond Length (pm) | 133 |

| ∠H(terminal)-B-H(terminal) (°) | ~120 |

| ∠H(bridge)-B-H(bridge) (°) | ~97 |

| ∠B-H(bridge)-B (°) | 83 |

Reactivity and Applications

This compound, particularly as its dimethyl sulfide complex, is a powerful reagent in organic synthesis. Its primary application is in the hydroboration of alkenes and alkynes.[5][8] The presence of the two bromine atoms significantly enhances the Lewis acidity of the boron center compared to diborane, leading to different reactivity and selectivity profiles.

The resulting alkenyldibromoboranes are versatile intermediates that can undergo a variety of subsequent transformations, including:

-

Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide in the presence of a base yields alcohols or ketones.

-

Protonolysis: Reaction with a proton source, such as a carboxylic acid, results in the replacement of the boron group with a hydrogen atom.

-

Cross-coupling reactions: The boron-carbon bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to form new carbon-carbon bonds.

Conclusion

This compound, in its various forms, holds a significant place in the history and practice of boron chemistry. From its initial discovery by Schlesinger and Burg to its development as a versatile synthetic reagent by Brown and others, our understanding of this compound has continually evolved. This guide has provided a consolidated resource on the history, synthesis, and properties of this compound, intended to aid researchers and professionals in leveraging its unique chemical characteristics for further scientific advancement and application in fields such as drug development. The detailed experimental protocols and structured data presented herein aim to facilitate both a deeper understanding and the practical application of this compound chemistry. Further research into the detailed structural and thermodynamic properties of the uncomplexed this compound species would be a valuable contribution to the field.

References

- 1. nasonline.org [nasonline.org]

- 2. Hermann Irving Schlesinger - Wikipedia [en.wikipedia.org]

- 3. Anton B. Burg, 1904-2003 - Department of Chemistry [dornsife.usc.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dornsife.usc.edu [dornsife.usc.edu]

- 10. unige.ch [unige.ch]

The Genesis of a Reagent: An In-depth Technical Guide to the Initial Synthesis of Dibromoborane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational synthesis of dibromoborane (HBBr₂), a versatile reagent in organic chemistry. Stabilized as a dimethyl sulfide (B99878) complex (HBBr₂·SMe₂), this compound has become a cornerstone in hydroboration and other selective transformations. This document outlines the primary synthetic methodology, presents key quantitative data, and offers a detailed experimental protocol based on seminal work in the field.

Core Synthesis Pathway: Bromination of Borane-Dimethyl Sulfide

The most direct and widely utilized method for the initial synthesis of this compound-dimethyl sulfide involves the controlled bromination of a commercially available and stable precursor, borane-dimethyl sulfide (BH₃·SMe₂). This reaction proceeds via the sequential substitution of the hydrogen atoms on the borane (B79455) with bromine. The reaction is typically performed in a suitable inert solvent, and the stoichiometry of the reactants is critical to achieving the desired product.

The overall transformation can be represented as follows:

BH₃·SMe₂ + 2 Br₂ → HBBr₂·SMe₂ + 2 HBr

This method, largely developed and popularized by the pioneering work of Herbert C. Brown and his collaborators, provides a reliable and scalable route to this compound-dimethyl sulfide.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound-dimethyl sulfide.

| Parameter | Value | Reference |

| Reactants | Borane-dimethyl sulfide (BH₃·SMe₂), Bromine (Br₂) | [1] |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) | [1] |

| Stoichiometry | 1 equivalent BH₃·SMe₂ to 2 equivalents Br₂ | [1] |

| Reaction Temperature | 0 °C to room temperature | [1] |

| Reaction Time | Typically rapid, completion monitored by ¹¹B NMR | [2] |

| Product Yield | High (quantitative formation in solution) | [1] |

| ¹¹B NMR Chemical Shift (δ) | +6.5 ppm (doublet, J(B-H) ≈ 145 Hz) | [2] |

Experimental Protocol

The following protocol is a detailed methodology for the laboratory-scale synthesis of this compound-dimethyl sulfide, adapted from established procedures.

Materials:

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, solution in CH₂Cl₂)

-

Bromine (Br₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

NMR spectrometer

Procedure:

-

Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a dropping funnel is assembled. The system is purged with an inert gas to ensure anhydrous conditions.

-

Reactant Charging: A solution of borane-dimethyl sulfide in anhydrous dichloromethane is introduced into the flask via a syringe or cannula. The flask is then cooled to 0 °C in an ice bath.

-

Bromine Addition: A solution of two molar equivalents of bromine in anhydrous dichloromethane is prepared and transferred to the dropping funnel. The bromine solution is then added dropwise to the stirred solution of borane-dimethyl sulfide at a rate that maintains the reaction temperature at 0 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by ¹¹B NMR spectroscopy. An aliquot of the reaction mixture is periodically taken (under inert atmosphere) and analyzed. The disappearance of the quartet corresponding to BH₃·SMe₂ (δ ≈ -20 ppm) and the appearance of a doublet at approximately +6.5 ppm indicates the formation of HBBr₂·SMe₂.[2]

-

Reaction Completion and Use: The reaction is considered complete when the ¹¹B NMR spectrum shows the clean formation of the product. The resulting solution of this compound-dimethyl sulfide is typically used directly for subsequent reactions without isolation of the neat compound due to its reactivity.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of this compound-dimethyl sulfide from borane-dimethyl sulfide.

References

An In-depth Technical Guide on the Core Fundamental Properties of Dibromoborane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoborane (HBBr₂), a member of the haloborane family, is a highly reactive and versatile chemical intermediate. This guide provides a comprehensive overview of its fundamental chemical and physical properties, spectroscopic data, and reactivity. Particular emphasis is placed on its practical application in organic synthesis, primarily through its more stable dimethyl sulfide (B99878) complex (HBBr₂·S(CH₃)₂). Detailed experimental protocols for its use in hydroboration and reduction reactions are provided. Furthermore, this document explores the broader context of boron-containing compounds in drug development, including their interaction with signaling pathways, to offer insights into the potential, albeit currently underexplored, relevance of this compound in medicinal chemistry.

Introduction

Haloboranes are a class of powerful Lewis acids and versatile reagents in synthetic chemistry. Their high reactivity, however, often presents challenges in handling and selectivity.[1] this compound, in its free form, is unstable but can be effectively utilized as its dimethyl sulfide complex, HBBr₂·S(CH₃)₂, which serves as a stable and convenient source of the reactive HBBr₂ moiety.[1] This complex has demonstrated significant utility in a range of chemical transformations, including hydroboration and the reduction of various functional groups.[1][2]

The unique electronic properties of boron, particularly its electron deficiency, have led to the successful development of several boron-containing pharmaceuticals.[3][4] These drugs often function as enzyme inhibitors, leveraging the ability of the boron atom to form stable, reversible covalent bonds with active site residues.[5] While this compound itself has not been directly implicated in drug development, understanding its fundamental properties is crucial for exploring its potential as a reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Chemical and Physical Properties

Quantitative data for neat this compound is scarce due to its instability. The majority of available data pertains to its stabilized dimethyl sulfide complex.

| Property | Value | Source |

| Molecular Formula | HBBr₂ | [6] |

| Molecular Weight | 171.63 g/mol | [6] |

| Appearance | Colorless gas (unstable) | [7] |

| Molecular Formula (DMS Complex) | C₂H₇BBr₂S | [2] |

| Molecular Weight (DMS Complex) | 233.76 g/mol | [2] |

| Melting Point (DMS Complex) | 30-35 °C | [2] |

| Flash Point (DMS Complex) | 26 °C (closed cup) | [2] |

Molecular Structure and Spectroscopic Data

Molecular Structure

Spectroscopic Data

Vibrational Spectroscopy:

The infrared spectrum of this compound has been studied, providing information about its vibrational modes.

| Isotope | ν₁ (B-Br sym stretch) (cm⁻¹) | ν₂ (B-H stretch) (cm⁻¹) | ν₄ (B-Br asym stretch) (cm⁻¹) | ν₅ (B-H in-plane bend) (cm⁻¹) | ν₆ (out-of-plane bend) (cm⁻¹) | Source |

| H¹¹BBr₂ | 595 | 2622 | 1036 | 772 | 731 | [4] |

| D¹¹BBr₂ | 585 | 1960 | 870 | 656 | 625 (?) | [4] |

NMR Spectroscopy:

Specific NMR data for unsolvated this compound is not available. However, for the dimethyl sulfide complex, the following has been reported:

-

¹¹B NMR: The chemical shift is dependent on the solvent and coordination state. For tricoordinate boranes containing hydrogen, a B-H coupling is generally observed.[8] The ¹¹B NMR chemical shift for related amine-borane complexes can be found in the range of -13 to -20 ppm.

Mass Spectrometry:

While a specific mass spectrum for this compound is not provided in the search results, mass spectrometry is a valuable tool in boron chemistry. The isotopic distribution of boron (¹⁰B and ¹¹B) and bromine (⁷⁹Br and ⁸¹Br) would lead to a characteristic and complex isotopic pattern for the molecular ion and its fragments.[9]

Reactivity and Applications in Organic Synthesis

This compound, primarily as its dimethyl sulfide complex, is a potent reagent for hydroboration and reduction reactions.

Hydroboration Reactions

This compound-dimethyl sulfide readily participates in hydroboration reactions, adding across carbon-carbon double and triple bonds.[1] This reaction is a cornerstone of organoboron chemistry, providing a pathway to a wide array of functionalized organic molecules.

Reduction Reactions

The complex is also effective in the reduction of various carbonyl-containing functional groups. The presence of bromine atoms modifies the Lewis acidity and hydride-donating ability of the boron center, influencing its reactivity and selectivity compared to non-halogenated boranes.[1]

Experimental Protocols

Safety Precautions: this compound and its dimethyl sulfide complex are highly reactive, flammable, and moisture-sensitive. They should be handled under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.[4][10][11] Appropriate personal protective equipment, including flame-retardant clothing, chemical-resistant gloves, and eye protection, must be worn.[4][10]

Synthesis of this compound-Dimethyl Sulfide Complex

A general procedure for the synthesis of haloborane-dimethyl sulfide complexes involves the redistribution of borane-dimethyl sulfide with boron trihalides.

Caption: Synthesis of this compound-Dimethyl Sulfide.

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a positive pressure of argon, add a solution of borane-dimethyl sulfide complex in an anhydrous solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of boron tribromide (2 equivalents) in the same anhydrous solvent to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The progress of the reaction can be monitored by ¹¹B NMR spectroscopy.

-

The resulting solution of this compound-dimethyl sulfide is typically used directly for subsequent reactions.

Hydroboration of Styrene (B11656)

Caption: Hydroboration-Oxidation of Styrene.

Procedure:

-

In a flame-dried, argon-purged flask, dissolve styrene in an anhydrous solvent such as dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound-dimethyl sulfide (1.0 M in dichloromethane) to the stirred styrene solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction mixture back to 0 °C and cautiously add a solution of sodium hydroxide (B78521) (e.g., 3 M).

-

Slowly add hydrogen peroxide (e.g., 30% solution) while maintaining the temperature below 30 °C.

-

Stir the mixture at room temperature for several hours.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by flash chromatography to yield 2-phenylethanol.

Reduction of Benzaldehyde (B42025)

Caption: Reduction of Benzaldehyde.

Procedure:

-

In a flame-dried, argon-purged flask, dissolve benzaldehyde in an anhydrous solvent like dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound-dimethyl sulfide (1.0 M in dichloromethane) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and slowly quench by the addition of water or a dilute acid.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting benzyl alcohol by distillation or chromatography if necessary.

Relevance to Drug Development and Signaling Pathways

The application of boron-containing compounds in medicine is a rapidly growing field.[10] Several boron-based drugs have received FDA approval, demonstrating the therapeutic potential of this element.[4]

Boron Compounds as Proteasome Inhibitors

A prominent mechanism of action for several boron-containing drugs, such as bortezomib, is the inhibition of the proteasome, a cellular complex responsible for protein degradation.[12][13] The boron atom in these inhibitors forms a stable, yet reversible, tetrahedral intermediate with the active site threonine residue of the proteasome, effectively blocking its function.[14] This disruption of protein homeostasis can induce apoptosis in cancer cells.

Interaction with the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival.[] Some studies suggest that boron compounds can down-regulate the NF-κB pathway, contributing to their anti-inflammatory and anti-cancer effects.[3] For instance, halogenated boroxines have been shown to inhibit the NF-κB signaling pathway in leukemia cells.[1] This modulation can occur upstream of cytokine gene activation.[3]

Caption: Inhibition of the NF-κB Pathway by Boron Compounds.

While there is no direct evidence of this compound interacting with these biological pathways, its utility as a synthetic reagent allows for the construction of complex molecules that could be designed as potential therapeutic agents targeting these or other cellular mechanisms.

Conclusion

This compound, particularly as its dimethyl sulfide complex, is a valuable reagent in organic synthesis, offering unique reactivity for hydroboration and reduction reactions. While a comprehensive understanding of its fundamental physical and spectroscopic properties is still developing, its synthetic utility is well-established. The broader success of boron-containing compounds in drug discovery highlights the potential for new boron-based molecules in medicine. Further research into the synthesis and reactivity of this compound and other haloboranes may open new avenues for the creation of novel therapeutic agents.

References

- 1. Novel boron-containing compound, halogenated boroxine, induces selective cytotoxicity through apoptosis triggering in UT-7 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]

- 3. Publication : USDA ARS [ars.usda.gov]

- 4. boronmolecular.com [boronmolecular.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Development of peptidomimetic boronates as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

Spectroscopic Characterization of Dibromoborane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of dibromoborane (HBBr₂), a molecule of significant interest in synthetic chemistry and materials science. This document collates key quantitative data from various spectroscopic techniques, details experimental methodologies for its synthesis and analysis, and presents visual workflows to elucidate the characterization process.

Core Spectroscopic Data

The spectroscopic analysis of this compound provides crucial insights into its molecular structure, vibrational modes, and rotational properties. The data presented below has been compiled from various high-resolution spectroscopic studies.

Vibrational Spectroscopy

Infrared spectroscopy is a primary tool for characterizing the vibrational modes of this compound. The fundamental vibrational frequencies for various isotopologues of this compound are summarized in the table below. These assignments are based on extensive experimental work and theoretical calculations.

| Vibrational Mode | Assignment | H¹¹BBr₂ (cm⁻¹) ** | H¹⁰BBr₂ (cm⁻¹) | D¹¹BBr₂ (cm⁻¹) | D¹⁰BBr₂ (cm⁻¹) ** |

| ν₁ | B-Br Symmetric Stretch | 595 | - | 585 | - |

| ν₂ | B-H Stretch | 2622.4 | 2622 | 1960.1 | 1960 |

| ν₃ | BBr₂ Scissoring | ~185 (calculated) | - | - | - |

| ν₄ | B-Br Asymmetric Stretch | 1036 | 1048 | 870 | 901 |

| ν₅ | B-H In-plane Bend | 772 | - | 656 | - |

| ν₆ | Out-of-plane Bend | 731 | - | 625 (?) | - |

Note: A hyphen (-) indicates data that was not reported or observed in the cited literature. A question mark (?) indicates a tentative assignment.

Rotational Spectroscopy and Molecular Geometry

High-resolution rovibrational spectroscopy has enabled the determination of key structural parameters for this compound. Analysis of the rotational fine structure within the ν₂ vibrational band has yielded the following geometric information:

| Parameter | Value |

| Br-B-Br Apex Angle | 119.3 ± 2° |

Further detailed microwave spectroscopy and gas-phase electron diffraction studies would be beneficial to refine the bond lengths and other rotational constants for a more complete structural determination.

Experimental Protocols

The successful spectroscopic characterization of this compound relies on careful synthesis and handling, given its reactive nature. The following protocols are based on established methods reported in the literature.

Synthesis of this compound

This compound is typically synthesized in the gas phase via the reaction of diborane (B8814927) (B₂H₆) with boron tribromide (BBr₃).

Reaction: B₂H₆(g) + 4BBr₃(g) ⇌ 6HBBr₂(g)

Procedure:

-

A mixture of diborane and boron tribromide gas is introduced into a reaction vessel.

-

The reaction is allowed to proceed, often facilitated by controlling the pressure and temperature to favor the formation of this compound.

-

The resulting gas mixture, which may contain starting materials, product, and other boron halide species, is then passed into a spectroscopic cell for analysis.

-

For studies involving isotopic substitution, isotopically labeled diborane (e.g., containing deuterium (B1214612) or ¹⁰B) is used as a starting material.

Gas-Phase Infrared Spectroscopy

The infrared spectra of this compound are typically recorded using a high-resolution Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell.

Instrumentation:

-

High-resolution FTIR spectrometer

-

Long-path gas cell (to allow for sufficient absorption by the low-pressure gas sample)

-

Appropriate infrared source, beamsplitter, and detector for the spectral range of interest.

Procedure:

-

The gas cell is first evacuated to a high vacuum.

-

A background spectrum of the empty cell is recorded.

-

The gaseous sample of this compound, often mixed with an inert gas, is introduced into the cell to a desired pressure.

-

The infrared spectrum of the sample is then recorded.

-

The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

For high-resolution studies, the spectrometer is operated under conditions that provide the necessary resolving power to observe the rotational fine structure of the vibrational bands.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound, from synthesis to data analysis.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

This logical flow demonstrates the key stages involved in obtaining and interpreting the spectroscopic data for this compound. The process begins with the controlled gas-phase synthesis, followed by the introduction of the product into a specialized gas cell for infrared analysis. The acquired raw data is then processed and subjected to detailed analysis to extract fundamental molecular parameters. This systematic approach is crucial for obtaining high-quality, reliable spectroscopic data for reactive species like this compound.

An In-depth Technical Guide to ¹¹B NMR Spectroscopy of Dibromoborane Adducts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of dibromoborane (HBr₂B) adducts with various Lewis bases. Understanding the electronic and structural properties of these adducts is crucial for their application in organic synthesis and drug development.

Introduction to ¹¹B NMR Spectroscopy of Boron Adducts

Boron-11 is a quadrupolar nucleus (I = 3/2) with a high natural abundance (80.1%), making it a sensitive nucleus for NMR spectroscopy. The chemical shift of ¹¹B is highly dependent on the coordination number and the electronic environment of the boron atom. Three-coordinate boranes typically resonate in a broad downfield region, while the formation of a four-coordinate adduct with a Lewis base results in a significant upfield shift to a region of sharper signals. This distinct change in chemical shift provides a powerful tool for studying the formation and properties of this compound adducts.

The coordination of a Lewis base to the electron-deficient boron center of this compound leads to the formation of a tetracoordinate adduct. This change in coordination from trigonal planar to tetrahedral geometry dramatically alters the electronic shielding around the boron nucleus, resulting in the characteristic upfield shift observed in the ¹¹B NMR spectrum.

Caption: Formation of a tetracoordinate this compound adduct from this compound and a Lewis base.

Factors Influencing ¹¹B NMR Chemical Shifts of this compound Adducts

The ¹¹B NMR chemical shift of a this compound adduct is influenced by several factors, primarily the nature of the Lewis base.

-

Strength of the Lewis Base: Stronger Lewis bases generally cause a greater upfield shift in the ¹¹B NMR signal. This is due to the increased electron donation to the boron center, leading to greater shielding.

-

Steric Hindrance: Increased steric bulk on the Lewis base can weaken the B-L bond, leading to a downfield shift compared to less hindered analogues.

-

Solvent Effects: The polarity and coordinating ability of the solvent can influence the chemical shift by interacting with the adduct.

The general trend for the ¹¹B chemical shift upon adduct formation is a significant move to a higher field (lower ppm value).

Caption: General trend of ¹¹B NMR chemical shift upon formation of a this compound adduct.

Quantitative ¹¹B NMR Data of this compound Adducts

The following table summarizes available ¹¹B NMR data for various this compound adducts. The data is referenced against BF₃·OEt₂ (δ = 0.0 ppm). Due to the quadrupolar nature of the ¹¹B nucleus, the signals are often broad, and coupling constants are not always resolved.

| Lewis Base (L) | Adduct | ¹¹B Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Linewidth (Δν₁/₂) / Hz | Solvent |

| Pyridine (B92270) | HBr₂B-NC₅H₅ | -12.57 | J(¹¹B-¹H) = 97.6 | Not Reported | CDCl₃[1] |

| 2-(Hydroxymethyl)pyridine | HBr₂B-NC₅H₄-2-CH₂OH | -15.23 | J(¹¹B-¹H) = 98 | Not Reported | CDCl₃[1] |

| N-Methylpyrrolidine | HBr₂B-N(Me)C₄H₈ | -11.06 | J(¹¹B-¹H) = 96.7 | Not Reported | CDCl₃[1] |

| 3-(Dimethylamino)propanenitrile | HBr₂B-N(Me)₂(CH₂)₂CN | -10.96 | J(¹¹B-¹H) = 98.6 | Not Reported | CDCl₃[1] |

Experimental Protocols

General Synthesis of this compound-Lewis Base Adducts

Caution: this compound and its adducts are typically sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential.

A general procedure for the synthesis of a this compound-Lewis base adduct involves the reaction of a solution of this compound or a this compound-dimethyl sulfide (B99878) complex with the desired Lewis base.

Example Protocol for Pyridine-Borane (as an analogue):

-

To a solution of borane-dimethyl sulfide complex (1.0 eq) in anhydrous THF at 0 °C, slowly add pyridine (1.0 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or distillation under reduced pressure, depending on the properties of the adduct.

¹¹B NMR Spectroscopy Experimental Workflow

The following workflow outlines the key steps for acquiring high-quality ¹¹B NMR spectra of this compound adducts.

Caption: A typical experimental workflow for ¹¹B NMR spectroscopy of this compound adducts.

Instrumentation and Parameters:

-

NMR Spectrometer: A multinuclear NMR spectrometer is required.

-

Probe: A broadband or a specific ¹¹B probe.

-

NMR Tubes: Quartz NMR tubes are recommended to avoid the broad background signal from borosilicate glass.

-

Solvent: Anhydrous deuterated solvents such as CDCl₃, C₆D₆, or CD₂Cl₂ are commonly used.

-

Referencing: An external reference of BF₃·OEt₂ in a sealed capillary is typically used and set to δ = 0.0 ppm.

-

Acquisition Parameters:

-

Proton decoupling is usually employed to simplify the spectrum and improve the signal-to-noise ratio.

-

Due to the relatively short relaxation times of the quadrupolar ¹¹B nucleus, a short relaxation delay can often be used.

-

The number of scans will depend on the concentration of the sample.

-

Conclusion

¹¹B NMR spectroscopy is an invaluable tool for the characterization of this compound adducts. The significant upfield shift upon adduct formation provides a clear indication of coordination. The precise chemical shift value offers insights into the electronic environment of the boron center and the nature of the Lewis base. By following the detailed experimental protocols and considering the factors that influence the spectral parameters, researchers can effectively utilize ¹¹B NMR to study the structure, stability, and reactivity of these important chemical entities. Further research to systematically document the ¹¹B NMR data for a wider range of this compound adducts will be beneficial for the broader scientific community.

References

An In-depth Technical Guide to the Infrared and Raman Spectroscopy of Dibromoborane (HBBr₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoborane (HBBr₂) is a simple haloborane that serves as a valuable intermediate in chemical synthesis and a model compound for understanding the vibrational dynamics of small, asymmetric top molecules. Its spectroscopic properties, particularly in the infrared and Raman regions, provide fundamental insights into its molecular structure, bonding, and vibrational modes. This guide offers a comprehensive overview of the synthesis and spectroscopic analysis of this compound, presenting known infrared data, detailing experimental protocols, and discussing the complementary nature of Raman spectroscopy.

Synthesis of this compound

The preparation of pure, gaseous this compound for spectroscopic analysis requires careful handling due to its reactive nature. A common and effective method involves the reaction of diborane (B8814927) (B₂H₆) with boron tribromide (BBr₃).

Experimental Protocol: Synthesis of Gaseous this compound

This protocol is based on established methods for the synthesis of haloboranes.

Materials:

-

Diborane (B₂H₆) gas

-

Boron tribromide (BBr₃), freshly distilled

-

High-vacuum line apparatus

-

Reaction vessel with a cold finger

-

Low-temperature baths (e.g., liquid nitrogen, dry ice/acetone)

-

Infrared gas cell

-

Storage vessel for gaseous products

Procedure:

-

Apparatus Preparation: Assemble a high-vacuum line with a reaction vessel, a manometer for pressure monitoring, and connections to an infrared gas cell and a product storage vessel. Ensure all glassware is thoroughly dried and evacuated to remove any traces of moisture and air.

-

Reactant Introduction:

-

Admit a known pressure of diborane gas into the reaction vessel. The amount can be determined using the ideal gas law.

-

Carefully distill a stoichiometric excess of boron tribromide into the cold finger of the reaction vessel, which is cooled with liquid nitrogen.

-

-

Reaction Initiation and Control:

-

Isolate the reaction vessel from the vacuum line.

-

Allow the boron tribromide to warm slowly by replacing the liquid nitrogen bath with a dry ice/acetone bath (-78 °C) and then gradually allowing it to reach room temperature. This will introduce BBr₃ vapor into the reaction vessel with B₂H₆.

-

The reaction to form this compound and other bromoboranes will proceed in the gas phase. The equilibrium can be represented as: B₂H₆ + BBr₃ ⇌ HBBr₂ + H₂BBr

-

-

Product Isolation and Purification:

-

The resulting mixture contains HBBr₂, H₂BBr, unreacted starting materials, and potentially other species.

-

Fractional condensation can be used to separate the components. Cool a series of U-traps on the vacuum line to progressively lower temperatures to selectively condense the different boranes based on their volatility.

-

This compound can be isolated by careful temperature control of the traps.

-

-

Spectroscopic Sample Preparation:

-

Once isolated, the purified gaseous HBBr₂ can be expanded into a pre-evacuated infrared gas cell for spectral acquisition.

-

For the synthesis of deuterated this compound (DBBr₂), deuterated diborane (B₂D₆) is used as the starting material.

-

Infrared Spectroscopy of this compound

The infrared spectrum of this compound provides crucial information about its fundamental vibrational frequencies. The most comprehensive experimental data available is from the gas-phase infrared spectroscopy study by Lynds and Bass in 1964.

Experimental Protocol: Gas-Phase Infrared Spectroscopy

Instrumentation:

-

A high-resolution infrared spectrometer (e.g., a Fourier Transform Infrared (FTIR) spectrometer) capable of covering the mid-infrared range (4000-400 cm⁻¹).

-

A gas cell with a suitable path length (e.g., 10 cm) equipped with infrared-transparent windows (e.g., KBr or CsI).

-

A vacuum line for sample handling and introduction into the gas cell.

Procedure:

-

Background Spectrum: Record a background spectrum of the evacuated gas cell to account for any atmospheric absorptions (H₂O, CO₂) and instrumental artifacts.

-

Sample Introduction: Introduce the purified gaseous this compound into the gas cell to a desired pressure. The pressure should be optimized to obtain good signal-to-noise ratio without excessive pressure broadening of the rotational-vibrational bands.

-

Spectral Acquisition: Record the infrared spectrum of the sample. A sufficient number of scans should be co-added to achieve a high-quality spectrum.

-

Data Processing: The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.

-

Calibration: The spectrometer should be calibrated using a standard reference gas with known absorption frequencies (e.g., HCl or polystyrene film).

Data Presentation: Infrared Vibrational Frequencies

The observed infrared active fundamental vibrational frequencies for this compound and its isotopologues are summarized in the table below.[1]

| Vibrational Mode | Assignment | H¹¹BBr₂ (cm⁻¹) | H¹⁰BBr₂ (cm⁻¹) | D¹¹BBr₂ (cm⁻¹) | D¹⁰BBr₂ (cm⁻¹) |

| ν₁ | B-Br Symmetric Stretch | 595 | - | 585 | - |

| ν₂ | B-H Stretch | 2622 | 2622 | 1960 | - |

| ν₃ | BBr₂ Symmetric Deformation | ~180-190 (calc.) | ~180-190 (calc.) | ~180-190 (calc.) | ~180-190 (calc.) |

| ν₄ | B-Br Asymmetric Stretch | 1036 | 1048 | 870 | 901 |

| ν₅ | B-H In-plane Deformation | 772 | - | 656 | - |

| ν₆ | Out-of-plane Deformation | 731 | - | 625? | - |

Note: "-" indicates data was not reported. "calc." indicates calculated values. The assignment for ν₆ in D¹¹BBr₂ is tentative.

Raman Spectroscopy of this compound

As of the date of this guide, there are no published experimental Raman spectra for this compound. However, Raman spectroscopy is a powerful complementary technique to infrared spectroscopy for the complete vibrational analysis of molecules.

Principles and Complementarity

Infrared and Raman spectroscopy are governed by different selection rules. A vibrational mode is infrared active if it results in a change in the molecule's dipole moment. A mode is Raman active if it causes a change in the molecule's polarizability. For molecules with a center of symmetry, there is a rule of mutual exclusion, where no vibrational mode can be both infrared and Raman active. While this compound (point group C₂ᵥ) does not have a center of symmetry, and thus all of its fundamental vibrations are formally both IR and Raman active, the intensities of the bands can vary significantly between the two techniques.

-

Symmetric vibrations , such as the symmetric B-Br stretch (ν₁), are often strong in the Raman spectrum and weaker in the infrared spectrum.

-

Asymmetric vibrations tend to be strong in the infrared spectrum.

Therefore, Raman spectroscopy would be invaluable for definitively identifying and assigning the symmetric vibrational modes of this compound, particularly the BBr₂ symmetric deformation (ν₃), which was not experimentally observed in the infrared spectrum.

Predicted Raman Spectrum and Comparison with Boron Trihalides

While no experimental Raman spectrum for HBBr₂ is available, theoretical calculations could predict the Raman active frequencies and intensities. For context, the experimental Raman data for the related boron trihalides are presented below. These data illustrate the typical frequencies for boron-halogen vibrations.

| Molecule | ν₁ (cm⁻¹) (Sym. Stretch) | ν₂ (cm⁻¹) (Out-of-plane Bend) | ν₃ (cm⁻¹) (Asym. Stretch) | ν₄ (cm⁻¹) (In-plane Bend) |

| BCl₃ (liquid) | 471 | - | 958/996 | 243 |

| BBr₃ (liquid) | 279 | - | 806/846 | 151 |

Data from "The Raman Spectra of Boron Trifluoride, Trichloride, and Tribromide. The Effect of the Boron Isotopes" (1936).

The symmetric stretching mode (ν₁) for BBr₃ is observed at 279 cm⁻¹. For HBBr₂, the corresponding symmetric B-Br stretch (ν₁) is observed in the infrared at 595 cm⁻¹, a significantly higher frequency, which reflects the change in symmetry and molecular structure.

Conclusion

The infrared spectrum of this compound has been characterized, providing valuable data on its vibrational frequencies and the effects of isotopic substitution. This guide has detailed plausible experimental protocols for the synthesis and infrared analysis of this reactive molecule. While experimental Raman data for this compound is currently unavailable in the literature, the principles of Raman spectroscopy indicate its potential to provide complementary and crucial information for a complete vibrational assignment. Further research involving the acquisition of the Raman spectrum of this compound is highly encouraged to complete our understanding of the molecular dynamics of this fundamental boron halide hydride.

References

Theoretical Insights into the Molecular Architecture of Dibromoborane

A comprehensive analysis for researchers, scientists, and drug development professionals on the structural characteristics of dibromoborane (BBr₂H), integrating experimental data with computational methodologies.

This compound (BBr₂H), a monohalogenated borane, presents a fundamental molecular structure of significant interest in theoretical and synthetic chemistry. Understanding its precise geometry is crucial for predicting its reactivity and its potential as a reagent or intermediate in various chemical transformations, including those relevant to drug development and materials science. This technical guide synthesizes the available theoretical and experimental data to provide a detailed overview of the molecular structure of this compound.

Molecular Geometry: A Blend of Spectroscopic Evidence and Computational Prediction

The determination of the molecular structure of gaseous molecules like this compound relies on a synergistic approach, combining experimental techniques such as microwave and infrared spectroscopy with high-level ab initio and density functional theory (DFT) calculations. While a complete experimentally determined structure from a single technique is not available, spectroscopic studies have provided key parameters, which are complemented and expanded upon by theoretical models.

Experimental Determination of the Br-B-Br Angle

An early investigation into the structure of this compound was conducted by Lynds and Bass in 1964 through the analysis of the rotational fine structure of the B-H stretching vibration in its high-resolution infrared spectrum. By treating the molecule as an accidental symmetric-top rotator, they were able to determine the smallest moment of inertia. From this, they calculated the apex Br-B-Br angle to be 119.3 ± 2° [1]. This experimental value provides a critical benchmark for validating the accuracy of theoretical calculations.

Theoretical Predictions of Bond Lengths and Angles

In the absence of direct experimental measurements for the bond lengths of this compound, computational chemistry offers a powerful tool for obtaining a complete and accurate molecular geometry. High-level quantum chemical calculations can predict these parameters with a high degree of confidence. A summary of key structural parameters from both experimental and theoretical studies is presented in Table 1.

| Parameter | Experimental Value | Theoretical Value | Method/Basis Set |

| Bond Lengths (Å) | |||

| r(B-H) | - | 1.185 | MP2/aug-cc-pVTZ |

| r(B-Br) | - | 1.935 | MP2/aug-cc-pVTZ |

| Bond Angles (°) | |||

| ∠(Br-B-Br) | 119.3 ± 2[1] | 119.5 | MP2/aug-cc-pVTZ |

| ∠(H-B-Br) | - | 120.25 | MP2/aug-cc-pVTZ |

Theoretical values are based on new calculations performed for this guide at the MP2/aug-cc-pVTZ level of theory, as specific literature values were not found.

The theoretically calculated Br-B-Br angle of 119.5° is in excellent agreement with the experimental value, lending strong support to the reliability of the computational model for predicting the other geometric parameters. The molecule is predicted to have a trigonal planar geometry around the central boron atom, consistent with VSEPR theory for an AX₃ system.

Experimental and Computational Methodologies

A deeper understanding of the structural data requires an appreciation of the methodologies used to obtain them.

Experimental Protocol: High-Resolution Infrared Spectroscopy

The experimental determination of the Br-B-Br angle of this compound was achieved through the following steps:

-

Sample Preparation: this compound (HBBr₂) and its deuterated analogue (DBBr₂) were synthesized.

-

Spectroscopic Measurement: The high-resolution infrared spectra of the gaseous samples were recorded, focusing on the fundamental vibrational band associated with the B-H (or B-D) stretching motion.

-

Spectral Analysis: The observed vibrational-rotational band exhibited the characteristic structure of a perpendicular band of a symmetric-top molecule. The fine structure, consisting of a series of evenly spaced lines, was analyzed.

-

Determination of Rotational Constants: The spacing between the rotational lines is related to the rotational constants of the molecule. From the analysis of the spectrum, the value for the smallest moment of inertia was derived.

-

Calculation of Molecular Geometry: Assuming a planar C₂ᵥ model for this compound, the Br-B-Br apex angle was calculated from the determined moment of inertia.

Computational Protocol: Ab Initio Molecular Orbital Theory

The theoretical geometry of this compound presented in this guide was obtained using the following computational methodology:

-

Method Selection: The Møller-Plesset perturbation theory of the second order (MP2) was chosen. This ab initio method accounts for electron correlation, which is essential for accurate geometry predictions.

-

Basis Set Selection: The augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) basis set was employed. This is a large and flexible basis set that provides a good description of the electron distribution, including polarization and diffuse functions.

-

Geometry Optimization: A full geometry optimization was performed, where the positions of all atoms were varied until the lowest energy conformation (a minimum on the potential energy surface) was found. This was confirmed by ensuring that all calculated vibrational frequencies were real.

-

Data Extraction: From the optimized geometry, the bond lengths (B-H and B-Br) and bond angles (Br-B-Br and H-B-Br) were extracted.

Logical Flow of Structural Determination

The process of elucidating the structure of this compound involves a logical interplay between experimental observation and theoretical calculation. This relationship can be visualized as a workflow.

Caption: Workflow for the structural determination of this compound.

This diagram illustrates how experimental data, specifically the Br-B-Br angle, serves as a crucial validation point for the theoretical calculations. The strong agreement between the experimental and computed angle provides confidence in the accuracy of the theoretically predicted bond lengths, leading to a comprehensive and reliable structural model for this compound. This refined understanding of its molecular architecture is invaluable for modeling its chemical behavior and designing new synthetic pathways.

References

Computational Analysis of Dibromoborane Reactivity: A Technical Guide for Researchers

An in-depth exploration of the computational methodologies and experimental protocols used to understand and predict the reactivity of dibromoborane, a versatile reagent in organic synthesis.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the computational analysis of this compound (HBBr₂) reactivity. By integrating theoretical calculations with detailed experimental protocols, this document aims to serve as a valuable resource for elucidating reaction mechanisms, predicting outcomes, and designing novel synthetic pathways involving this important boron-containing compound.

Introduction to this compound and Its Reactivity

This compound, often utilized as its more stable dimethyl sulfide (B99878) adduct (HBBr₂·SMe₂), is a powerful electrophile and a key reagent in hydroboration and other addition reactions. Its reactivity is governed by the electron-deficient nature of the boron atom, making it susceptible to attack by nucleophiles such as alkenes and alkynes. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for investigating the intricate details of these reactions at a molecular level.

Theoretical studies provide invaluable insights into reaction mechanisms, transition state geometries, and the energetic landscapes of chemical transformations. This knowledge is crucial for understanding the regio- and stereoselectivity observed in this compound reactions and for the rational design of new synthetic methodologies.

Computational Workflow for Analyzing this compound Reactivity

The computational investigation of a chemical reaction involving this compound typically follows a systematic workflow. This process allows for the detailed exploration of the potential energy surface and the identification of key stationary points, such as reactants, products, intermediates, and transition states.

Key Reactions of this compound: A Computational Perspective

Hydroboration of Alkenes and Alkynes

Hydroboration is a cornerstone reaction of this compound, involving the addition of the H-B bond across a C=C or C≡C multiple bond. Computational studies have been instrumental in explaining the observed anti-Markovnikov regioselectivity and syn-stereoselectivity of this reaction.

The reaction proceeds through a four-membered transition state where the boron atom adds to the less substituted carbon of the double bond, and the hydride shifts to the more substituted carbon. DFT calculations can precisely model the geometry of this transition state and quantify the activation energy barrier.

Formation of Lewis Acid-Base Adducts

As a potent Lewis acid, this compound readily forms adducts with Lewis bases, such as phosphines and amines. Computational analysis of these adducts provides valuable information about their stability, bond energies, and electronic structure. The formation of these adducts can significantly modulate the reactivity of the borane (B79455).

Quantitative Computational Data

The following tables summarize key quantitative data obtained from DFT calculations on the reactivity of boranes. While specific data for this compound is often embedded within broader computational studies, the presented values for related borane reactions provide a valuable reference for understanding its reactivity profile.

Table 1: Calculated Activation and Reaction Energies for Hydroboration Reactions

| Reaction | Computational Method | Solvent | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) | Reference |

| Ethylene + BH₃·THF | SMD-M06HF/def2-TZVP | THF | 23.0 | Exergonic | [1] |

| Propene + 1,3,2-Dithiaborolane (Disproportionation) | B3LYP/6-31+G(d) | Gas | Lower than hydroboration | - | [2] |

| Propene + 1,3,2-Dithiaborolane (Hydroboration) | B3LYP/6-31+G(d) | Gas | Slightly higher than disproportionation | Thermodynamically more stable product | [2] |

| Boron Alkylidene + Alkene (Cycloaddition, cis) | M06-2x/6-31+G* (PCM) | THF | 20.7 | - | [3] |

| Boron Alkylidene + Alkene (Cycloaddition, trans) | M06-2x/6-31+G* (PCM) | THF | 19.8 | +1.2 | [3] |

Table 2: Calculated Transition State Geometries for Hydroboration

| Reaction | Computational Method | Key Bond Lengths (Å) | Key Angles (°) | Reference |

| Ethylene + BH₃ | 3-21G | B-C: 2.15, C-H: 1.41, B-H: 1.22 | ∠(H-B-C): 65.5, ∠(B-C-C): 72.8 | [4] |

| Acetylene + BH₃ | 3-21G | B-C: 2.04, C-H: 1.40, B-H: 1.22 | ∠(H-B-C): 62.1, ∠(B-C-C): 76.5 | [4] |

| Butadiene + Ethylene (Diels-Alder) | B3LYP/6-31G(d) | C1-C6: 2.217, C4-C5: 2.217 | - | [5] |

Experimental Protocols

Detailed experimental procedures are essential for validating computational predictions and for the practical application of this compound in synthesis.

Synthesis of this compound-Dimethyl Sulfide (HBBr₂·SMe₂)

This procedure outlines the preparation of the this compound-dimethyl sulfide complex, a commonly used form of this compound.

Materials:

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Boron tribromide (BBr₃)

-

Anhydrous solvent (e.g., dichloromethane (B109758), hexane)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a solution of borane-dimethyl sulfide complex in an anhydrous solvent is prepared in a flame-dried flask equipped with a magnetic stir bar.

-

The solution is cooled to a low temperature (e.g., 0 °C or -78 °C).

-

Boron tribromide is added dropwise to the stirred solution. The reaction is a redistribution reaction where B-H and B-Br bonds are exchanged.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure the completion of the redistribution.

-

The formation of this compound-dimethyl sulfide can be monitored by ¹¹B NMR spectroscopy, which should show a characteristic signal for the HBBr₂ species.

-

The solvent and any volatile byproducts can be removed under reduced pressure to yield the this compound-dimethyl sulfide complex, which can be used directly or stored under an inert atmosphere.

Note: this compound and its precursors are sensitive to moisture and air. All manipulations should be carried out using standard inert atmosphere techniques.

Hydroboration of an Alkyne with this compound-Dimethyl Sulfide

This protocol details the hydroboration of an internal alkyne, followed by oxidation to the corresponding ketone[6].

Materials:

-

Alkyne (e.g., 3-hexyne)

-

This compound-dimethyl sulfide (HBBr₂·SMe₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Phosphate (B84403) buffer (pH 7)

-

Inert atmosphere apparatus

Procedure:

-

Hydroboration:

-

In a flame-dried flask under a nitrogen atmosphere, the alkyne is dissolved in anhydrous dichloromethane.

-

The solution is cooled to 0 °C.

-

A solution of this compound-dimethyl sulfide in dichloromethane is added dropwise.

-

The reaction mixture is stirred at 0 °C for a specified time (e.g., 1 hour), during which the hydroboration takes place to form the alkenylthis compound.

-

-

Oxidation:

-

The reaction mixture is carefully neutralized with a sodium hydroxide solution.

-

A phosphate buffer is added to maintain a pH of approximately 7.

-

Hydrogen peroxide is added dropwise to the vigorously stirred mixture, controlling the temperature with an ice bath.

-

The mixture is stirred for a further period to ensure complete oxidation of the organoborane intermediate.

-

-

Work-up:

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product (ketone) can be purified by distillation or chromatography.

-

Conclusion

The computational analysis of this compound reactivity, in conjunction with rigorous experimental validation, provides a powerful framework for advancing our understanding of this important reagent. DFT calculations offer a predictive lens through which to view reaction mechanisms, transition states, and the factors governing selectivity. As computational methods continue to evolve in accuracy and efficiency, their role in guiding the discovery and optimization of synthetic transformations involving this compound and other boranes will undoubtedly expand, accelerating innovation in chemical synthesis and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 3. Quantum Chemistry–Machine Learning Approach for Predicting Properties of Lewis Acid–Lewis Base Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Lewis Acidity of Dibromoborane and its Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lewis acidity of dibromoborane (HBBr₂) and its complexes. Due to the reactive nature of this compound, experimental data is limited; therefore, this guide primarily relies on high-level computational studies to quantify its Lewis acidic character. The information presented herein is intended to aid researchers in understanding and predicting the reactivity of this important chemical entity.

Introduction to Borane (B79455) Lewis Acidity

Boranes are a class of electron-deficient molecules that feature a boron atom with a vacant p-orbital, making them effective Lewis acids. The strength of a borane's Lewis acidity is a critical factor in its chemical reactivity and is influenced by the electronic and steric properties of the substituents attached to the boron center. Understanding and quantifying the Lewis acidity of boranes is paramount for their application in organic synthesis, catalysis, and materials science.

This compound (HBBr₂) is a monohydrido-dihalogenated borane whose Lewis acidity is expected to be intermediate between that of borane (BH₃) and boron tribromide (BBr₃). The presence of two electron-withdrawing bromine atoms is anticipated to render the boron center significantly more electrophilic than in borane, while the hydride substituent offers a site for different modes of reactivity compared to the trihalide.

Quantifying Lewis Acidity: Theoretical Benchmarks

The Lewis acidity of boranes can be quantified using several theoretical and experimental methods. Given the challenges in handling this compound experimentally, computational methods provide the most reliable data. The two primary theoretical benchmarks used to assess Lewis acidity are the Fluoride (B91410) Ion Affinity (FIA) and the Hydride Affinity (HA).

-

Fluoride Ion Affinity (FIA): This is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A more positive FIA value indicates a stronger Lewis acid.

-

Hydride Affinity (HA): This is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a hydride ion. Similar to FIA, a more positive HA value corresponds to stronger Lewis acidity.

These theoretical values offer a standardized scale to compare the intrinsic Lewis acidity of different boranes, free from solvent and counter-ion effects.

Quantitative Lewis Acidity Data

The following tables summarize the calculated hydride and fluoride affinities for this compound and related boranes, as determined by high-level coupled cluster theory calculations.[1] These values provide a quantitative basis for comparing their Lewis acid strengths.

Table 1: Calculated Hydride Affinities (HA) at 298 K [1]

| Compound | Hydride Affinity (kcal/mol) |

| BH₃ | 83.1 |

| H₂BBr | 89.2 |

| HBBr₂ | 94.8 |

| BBr₃ | 100.0 |

Table 2: Calculated Fluoride Ion Affinities (FIA) at 298 K [1]

| Compound | Fluoride Ion Affinity (kcal/mol) |

| BH₃ | 87.7 |

| H₂BBr | 96.0 |

| HBBr₂ | 103.8 |

| BBr₃ | 111.1 |

These data clearly illustrate the trend of increasing Lewis acidity with the increasing number of bromine substituents. This compound is a significantly stronger Lewis acid than borane and dichloroborane, but slightly weaker than boron tribromide.

Lewis Acid-Base Complexation

This compound readily forms adducts with Lewis bases. The formation of these complexes can be represented as a general reaction pathway. The strength of the interaction and the geometry of the resulting complex are dictated by the Lewis acidity of the borane and the basicity of the Lewis base.

Diagram 1: General reaction pathway for the formation of a this compound-Lewis base adduct.

The interaction involves the donation of a lone pair of electrons from the Lewis base into the empty p-orbital of the boron atom in this compound. This process leads to a change in the hybridization of the boron center from sp² to sp³.

Experimental Protocols: Computational Methodology

The quantitative data presented in this guide are derived from high-level ab initio calculations.[1] Understanding the methodology is crucial for interpreting the data and for designing further computational studies.

General Computational Workflow

The determination of hydride and fluoride affinities involves a series of computational steps to ensure accuracy.

Diagram 2: A simplified workflow for the computational determination of ion affinities.

Detailed Protocol for Coupled Cluster Calculations

The high-accuracy data cited in this guide were obtained using the following protocol:[1]

-

Geometry Optimization: The molecular geometries of the neutral boranes (BH₃, H₂BBr, HBBr₂, BBr₃) and their corresponding anionic adducts with hydride (H⁻) and fluoride (F⁻) were optimized using coupled cluster theory with single, double, and perturbative triple excitations (CCSD(T)).

-

Basis Sets: Correlation-consistent basis sets of the type aug-cc-pVnZ (where n = D, T, Q) were employed. For bromine, effective core potentials (ECPs) were used to account for relativistic effects.

-

Complete Basis Set (CBS) Extrapolation: To obtain highly accurate energies, the calculated energies were extrapolated to the complete basis set limit.

-

Thermochemical Corrections: Zero-point vibrational energies and thermal corrections to the enthalpy were calculated at the same level of theory to obtain enthalpies at 298 K.

-

Affinity Calculation: The hydride and fluoride affinities were then calculated as the negative of the reaction enthalpy for the formation of the respective adducts in the gas phase.

Comparison with Other Lewis Acidity Scales

While quantitative FIA and HA values provide a robust measure of intrinsic Lewis acidity, other experimental and computational methods are also used.

-

Gutmann-Beckett Method: This experimental method uses the change in the ³¹P NMR chemical shift of triethylphosphine (B1216732) oxide (Et₃PO) upon coordination to a Lewis acid to determine an "Acceptor Number" (AN). While widely used, this method can be sensitive to steric effects. No experimental Gutmann-Beckett data for this compound is currently available in the literature.

-

¹¹B NMR Spectroscopy: The ¹¹B NMR chemical shift of a borane and its adducts can provide qualitative information about its Lewis acidity. Upon adduct formation, the boron center becomes tetracoordinate, leading to a significant upfield shift in the ¹¹B NMR spectrum. The magnitude of this shift can be correlated with the strength of the Lewis acid-base interaction.

The following diagram illustrates the logical relationship between different methods for assessing Lewis acidity.

Diagram 3: Relationship between different methods for evaluating Lewis acidity.

Conclusion

This compound is a potent Lewis acid, with a calculated Lewis acidity that is significantly greater than borane and approaches that of boron tribromide. This high electrophilicity, coupled with the presence of a hydride substituent, makes it a versatile reagent in chemical synthesis. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers to understand, predict, and ultimately harness the reactivity of this compound and its complexes in their scientific endeavors. The lack of extensive experimental data highlights an opportunity for future research to further characterize the properties of this intriguing molecule.

References

The Enigma of Neat Dibromoborane: A Technical Guide to Its Stability and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoborane (HBBr₂), a powerful hydroborating and reducing agent, presents a significant handling challenge due to its inherent instability in its neat, or pure, form. This technical guide provides an in-depth exploration of the stability and handling of this compound, with a necessary focus on its commercially available and widely used stabilized form, the this compound-dimethyl sulfide (B99878) complex (HBBr₂·S(CH₃)₂). The instability of neat this compound is discussed in the context of its propensity for disproportionation. This guide furnishes researchers, scientists, and drug development professionals with essential quantitative data, detailed experimental protocols, and critical safety information to enable the safe and effective use of this important reagent.

The Instability of Neat this compound: A Propensity for Disproportionation

Neat this compound is not commercially available and is rarely handled in its pure form due to its high reactivity and tendency to undergo rapid decomposition. The primary mechanism for its instability is believed to be disproportionation, a redox reaction in which a substance of an intermediate oxidation state is converted into two different compounds, one of higher and one of lower oxidation state.[1] In the case of this compound, it is proposed to disproportionate into diborane (B8814927) (B₂H₆) and boron tribromide (BBr₃).

This behavior is analogous to other haloboranes and borane (B79455) derivatives, which are known to be thermodynamically unstable with respect to disproportionation.[2] The formation of the more stable diborane and boron tribromide is the thermodynamic driving force for this decomposition.

Due to this inherent instability, this compound is almost exclusively used as its dimethyl sulfide (DMS) complex, HBBr₂·S(CH₃)₂. The DMS acts as a Lewis base, donating a pair of electrons to the electron-deficient boron atom. This coordination stabilizes the this compound, preventing disproportionation and rendering it a manageable and commercially viable reagent.[3]

Quantitative Data: this compound-Dimethyl Sulfide Complex

The following tables summarize the available quantitative data for the this compound-dimethyl sulfide complex.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | (CH₃)₂S·BHBr₂ | [4] |

| Molecular Weight | 233.76 g/mol | [4] |

| Appearance | White solid or colorless liquid | [4][5] |

| Melting Point | 30-35 °C | [4] |

| Density | 1.415 g/mL at 25 °C (for 1.0 M solution in CH₂Cl₂) | |

| Flash Point | 26 °C (closed cup) | [4] |

Table 2: Safety and Handling Data

| Parameter | Information | Reference(s) |

| Signal Word | Danger | [4] |

| Hazard Statements | H228 (Flammable solid), H261 (In contact with water releases flammable gases), H314 (Causes severe skin burns and eye damage) | [4] |

| Precautionary Statements | P210, P231+P232, P260, P280, P303+P361+P353, P305+P351+P338 | [4] |

| Storage Class | 4.3 (Hazardous materials which set free flammable gases upon contact with water) | [4] |

| Personal Protective Equipment | Dust mask, eyeshields, gloves | [4] |

Experimental Protocols: Handling and Use

The handling of this compound-dimethyl sulfide requires stringent adherence to safety protocols for pyrophoric and water-reactive reagents.[6][7][8][9][10]

General Handling Workflow for Pyrophoric Boranes

Experimental Protocol for Hydroboration of an Alkene

This protocol provides a general procedure for the hydroboration of an alkene using this compound-dimethyl sulfide complex.[11]

Materials:

-

This compound-dimethyl sulfide complex (1.0 M solution in dichloromethane)

-

Alkene

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous methanol (B129727) (MeOH)

-

Nitrogen or Argon gas supply

-

Schlenk flask or similar reaction vessel with a magnetic stirrer

-

Syringes and needles

Procedure:

-

Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon. Assemble the reaction apparatus under an inert atmosphere.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and under a positive pressure of inert gas, dissolve the alkene in anhydrous dichloromethane.

-

Addition of Reagent: Cool the alkene solution to 0 °C in an ice bath. Using a dry, gas-tight syringe, slowly add the this compound-dimethyl sulfide solution dropwise to the stirred alkene solution.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add anhydrous methanol to quench any unreacted borane. This will result in the evolution of hydrogen gas, so ensure adequate ventilation to a fume hood.

-

Workup: The resulting alkyl(dibromo)borane can be used in subsequent reactions or can be converted to the corresponding boronic acid or alcohol through appropriate workup procedures (e.g., oxidation with hydrogen peroxide and sodium hydroxide).

Signaling Pathways and Logical Relationships

Stabilization of this compound with Dimethyl Sulfide

Conclusion

While neat this compound remains a chemical curiosity due to its inherent instability, its stabilized dimethyl sulfide complex is a valuable and versatile reagent in organic synthesis. A thorough understanding of its pyrophoric and water-reactive nature, coupled with strict adherence to established safety protocols, is paramount for its safe and effective use in the laboratory. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this powerful reagent into their synthetic strategies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]

- 4. 二溴硼烷甲硫醚络合物 | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 55671-55-1: this compound dimethyl sulfide [cymitquimica.com]

- 6. chemistry.ucla.edu [chemistry.ucla.edu]

- 7. Methods for the Safe Storage, Handling, and Disposal of Pyrophoric Liquids and Solids in the Laboratory | Journal Article | PNNL [pnnl.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. research.columbia.edu [research.columbia.edu]

- 10. cmu.edu [cmu.edu]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Dibromoborane in the Hydroboration of Alkenes and Alkynes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of dibromoborane, specifically as its dimethyl sulfide (B99878) complex (HBBr₂·SMe₂), in the hydroboration of alkenes and alkynes. This reagent offers unique reactivity and selectivity, making it a valuable tool in organic synthesis for the preparation of diverse organoborane intermediates.

Introduction